molecular formula C20H17N3O2S B6094722 N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide

N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide

Cat. No.: B6094722
M. Wt: 363.4 g/mol
InChI Key: AFGDAVUKFOYTEH-UHFFFAOYSA-N
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Description

N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by its pyrimidine core, which is functionalized with acetyl, methylsulfanyl, phenyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide typically involves the acylation of 5-acetyl-4-aminopyrimidines. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino derivatives

Comparison with Similar Compounds

N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide can be compared with other pyrimidine derivatives:

List of Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-ones
  • Pyrido[2,3-d]pyrimidin-7-ones
  • Pyrimido[4,5-d]pyrimidines

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-acetyl-6-methylsulfanyl-2-phenylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13(24)16-18(22-19(25)15-11-7-4-8-12-15)21-17(23-20(16)26-2)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGDAVUKFOYTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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